![molecular formula C10H10ClN3O B1309896 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine CAS No. 883548-00-3](/img/structure/B1309896.png)

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

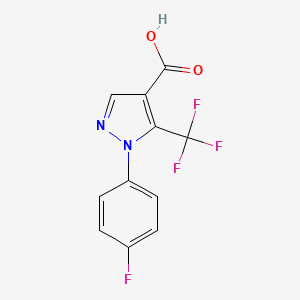

“1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They exist in several isomeric forms and have found applications in various scientific areas, such as pharmaceutical industry, drug discovery, and high energy molecules .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles has been achieved through a one-pot synthesis-arylation strategy . This involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . The reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . This approach tolerates (hetero)aryl, alkyl, and alkenyl carboxylic acids, and (hetero)aryl iodide coupling partners .

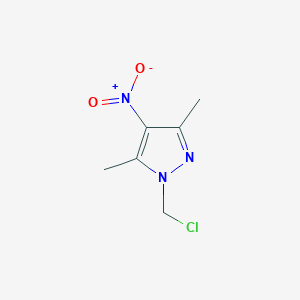

Molecular Structure Analysis

The molecular structure of “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” is characterized by the presence of a 1,3,4-oxadiazole ring . This ring is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones . These synthetic precursors undergo oxadiazole synthesis via dehydrative or oxidative methods .

科学的研究の応用

Antimicrobial and Antifungal Applications

A novel class of compounds, including 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, has demonstrated potent to weak antimicrobial and antifungal activities. These compounds were synthesized through oxidative cyclization of hydrazones and characterized using various spectroscopic methods. Notably, certain derivatives exhibited significant inhibition of microbial growth, suggesting their potential as antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006). Additionally, other derivatives have shown remarkable antibacterial activities against common bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing antibiotic resistance issues (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Anticancer Properties

Certain derivatives of 1,3,4-oxadiazoles, related to 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine, have shown promising anticancer properties. These compounds were tested against various cancer cell lines, including breast, colon, and pancreatic cancer cells, revealing potent cytotoxic effects. The process involved the synthesis of novel Schiff base compounds and their cyclization, leading to novel derivatives with significant cytotoxicity, especially against specific cancer cell lines (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014). Another study identified 1,2,4-oxadiazole derivatives as apoptosis inducers, showing activity against breast and colorectal cancer cell lines, and identified TIP47 as the molecular target, enhancing the understanding of their mechanism of action (Zhang et al., 2005).

将来の方向性

The future directions for research on “1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine” and similar compounds could involve further exploration of their potential biological activities . Given the wide range of activities demonstrated by 1,3,4-oxadiazole derivatives, these compounds could be promising candidates for new drug development .

特性

IUPAC Name |

1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFUBWFNPSVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)

![Ethyl 2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B1309850.png)